

# Technical Guide: 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6)

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## Compound of Interest

Compound Name: *2,3-dimethyl-1h-indol-5-amine*

Cat. No.: B092157

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available experimental data for 5-Amino-2,3-dimethylindole (CAS No. 16712-58-6), a heterocyclic amine with potential applications in pharmacological research. This document collates known spectroscopic data, synthesis methodologies, and potential biological activities, presenting them in a structured format to facilitate further investigation and drug development efforts.

## Core Compound Information

| Property             | Value  | Reference           |
|----------------------|--|---------------------|
| CAS Number           | 16712-58-6                                     | N/A                 |
| Chemical Name        | 5-Amino-2,3-dimethylindole                     | N/A                 |
| Molecular Formula    | C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> | N/A                 |
| Molecular Weight     | 160.22 g/mol                                   | N/A                 |
| Canonical SMILES     | CC1=C(C2=CC(N)=CC=C2N1)<br>C                   | N/A                 |
| Physical Description | Off-white crystalline solid                    | <a href="#">[1]</a> |
| Melting Point        | 178 °C   | <a href="#">[2]</a> |

## Spectroscopic Data

While a complete set of spectroscopic data for 5-Amino-2,3-dimethylindole is not readily available in the public domain, the following experimental spectrum has been reported:

<sup>1</sup>H NMR Spectrum: A proton NMR spectrum for 5-Amino-2,3-dimethylindole has been documented, providing crucial information for its structural identification.

A detailed interpretation of the <sup>1</sup>H NMR spectrum, including chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration values, would be presented here if the full spectral data were available.

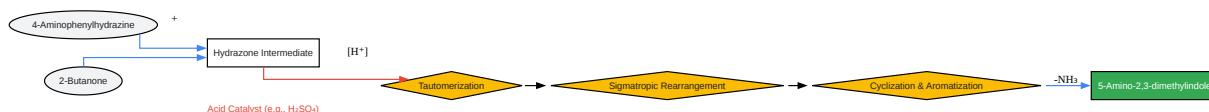
Further experimental work is required to obtain and report the <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for a complete characterization of this compound.

## Synthesis Protocols

The synthesis of 5-Amino-2,3-dimethylindole can be approached through multi-step sequences, often involving the reduction of a corresponding nitroindole precursor. A general and widely applicable method for the synthesis of the core indole scaffold is the Fischer indole synthesis.

## Fischer Indole Synthesis Workflow

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-Amino-2,3-dimethylindole, a potential pathway would involve the reaction of a (4-aminophenyl)hydrazine with 2-butanone, followed by cyclization.



[Click to download full resolution via product page](#)**Caption:** Generalized Fischer Indole Synthesis Pathway.

## Experimental Protocol: Reduction of a Nitro Precursor (Hypothetical)

A common strategy for introducing an amino group at the 5-position of an indole ring is through the reduction of the corresponding 5-nitroindole.

Step 1: Nitration of 2,3-dimethylindole.

- Dissolve 2,3-dimethylindole in a suitable solvent (e.g., concentrated sulfuric acid).
- Cool the solution in an ice bath.
- Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).
- Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the 5-nitro-2,3-dimethylindole.
- Filter, wash with water, and dry the product.

Step 2: Reduction of 5-nitro-2,3-dimethylindole.

- Suspend the 5-nitro-2,3-dimethylindole in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a reducing agent (e.g.,  $\text{SnCl}_2$  in concentrated HCl, or catalytic hydrogenation with  $\text{H}_2/\text{Pd-C}$ ).
- Heat the reaction mixture under reflux or stir at room temperature until the reduction is complete (monitored by TLC).

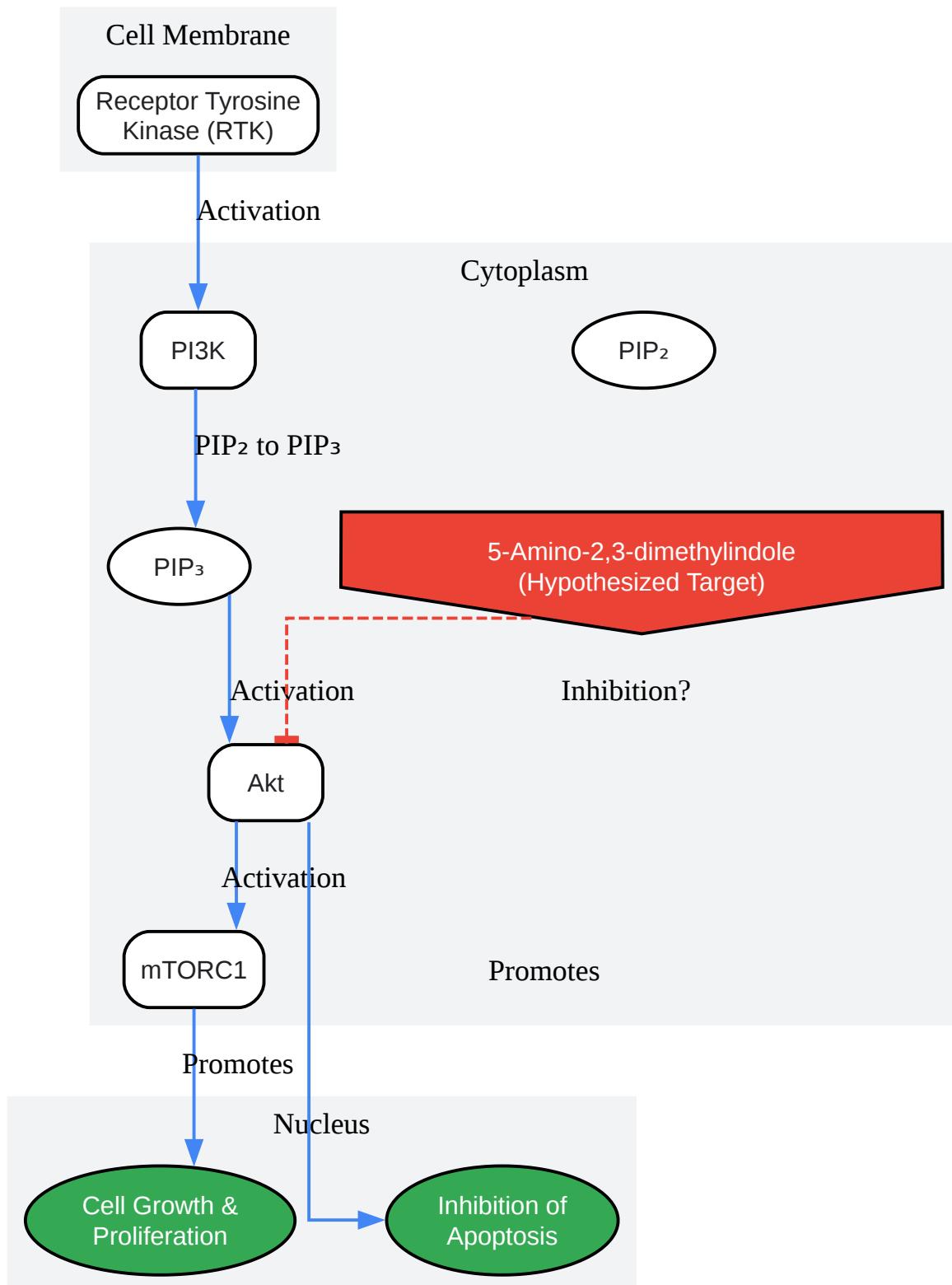
- If using  $\text{SnCl}_2$ , basify the reaction mixture to precipitate the tin salts and extract the product with an organic solvent.
- If using catalytic hydrogenation, filter off the catalyst.
- Remove the solvent under reduced pressure to obtain the crude 5-Amino-2,3-dimethylindole.
- Purify the product by recrystallization or column chromatography.

## Potential Biological Activities and Signaling Pathways

While specific biological data for 5-Amino-2,3-dimethylindole is limited, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.

## Potential Anticancer Activity

Indole-based compounds have been identified as promising scaffolds for the development of anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.



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**Caption:** Hypothesized interaction with the PI3K/Akt/mTOR pathway.

### Experimental Protocol for In Vitro Anticancer Activity Screening (General):

- Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.
- MTT Assay:
  - Seed cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with various concentrations of 5-Amino-2,3-dimethylindole for a specified period (e.g., 24, 48, or 72 hours).
  - Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the percentage of cell viability and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Potential Antimicrobial Activity

The indole nucleus is a common structural motif in many natural and synthetic compounds exhibiting antimicrobial properties. The investigation of 5-Amino-2,3-dimethylindole for its potential to inhibit the growth of various bacterial and fungal strains is a logical avenue for research.

### Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

- Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungal (e.g., *Candida albicans*) strains.
- Serial Dilution: Perform serial two-fold dilutions of 5-Amino-2,3-dimethylindole in a suitable broth medium in a 96-well microtiter plate.

- Inoculation: Add the standardized microbial inoculum to each well.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells showing no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

## Conclusion

5-Amino-2,3-dimethylindole represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While comprehensive experimental data remains to be fully elucidated, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and plausible biological activities based on the broader class of indole derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

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## References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. [asm.org](https://www.asm.org) [asm.org]
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